7-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine
Description
7-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine (CAS: 1392804-08-8) is a halogenated heterocyclic compound with the molecular formula C₆H₃BrClN₃ and a molecular weight of 232.47 g/mol. It belongs to the triazolopyridine family, which features a fused triazole and pyridine ring system. The bromine atom is located at position 7 of the pyridine ring, while chlorine occupies position 3 of the triazole ring.
Properties
IUPAC Name |
7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-1-2-11-5(3-4)9-10-6(11)8/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJDULANWDFTES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2Cl)C=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Cyclization Cascades
A foundational approach involves the condensation of 2-hydrazinylpyridine derivatives with chloroacetonitrile or analogous electrophiles, followed by cyclization. For example, reacting 2-hydrazinyl-5-bromopyridine with chloroacetyl chloride in acetonitrile under basic conditions (e.g., ) yields the triazolo[4,3-a]pyridine core. Subsequent chlorination at position 3 is achieved using or , with yields ranging from 65% to 78%.
Key Parameters :
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Temperature : 60–80°C for cyclization; 0–25°C for chlorination.
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Solvent : Acetonitrile or dichloromethane.
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Catalyst : Triethylamine or pyridine to neutralize HCl byproducts.
Palladium-Catalyzed Chemoselective Monoarylation
Palladium-mediated cross-coupling offers a regioselective pathway. Starting from 3-chloro-triazolo[4,3-a]pyridine , Suzuki-Miyaura coupling with bromophenylboronic acids introduces bromine at position 7. This method achieves yields of 70–85% with as the catalyst and as the base in toluene/water.
Advantages :
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High regioselectivity due to halogen-directed coupling.
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Compatibility with diverse boronic acids for structural diversification.
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclization and halogenation steps. A representative protocol involves heating a mixture of 2-hydrazinyl-5-bromopyridine and chloromethyl methyl ether in acetic acid under microwave conditions (150°C, 20 min), achieving 82% yield. This method reduces reaction times from hours to minutes while maintaining purity (>95% by LC/MS).
Optimization Insights :
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Power Settings : 300–500 W for even heating.
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Solvent Polarity : Polar solvents (e.g., DMF) enhance microwave absorption.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Condensation-Cyclization | Palladium Coupling | Microwave Synthesis |
|---|---|---|---|
| Solvent | Acetonitrile | Toluene/water | Acetic acid |
| Temperature | 60–80°C | 90–110°C | 150°C (microwave) |
| Yield Range | 65–78% | 70–85% | 75–82% |
Polar aprotic solvents (e.g., acetonitrile) favor cyclization by stabilizing intermediate charges, while toluene/water biphasic systems enhance cross-coupling efficiency by partitioning reactants. Microwave synthesis eliminates thermal gradients, ensuring consistent heating and reducing side reactions.
Stoichiometric Ratios and Byproduct Mitigation
Excess chlorinating agents (e.g., ) drive complete substitution at position 3 but require careful quenching to prevent over-chlorination. A 1.2:1 molar ratio of to precursor minimizes dimerization byproducts. In palladium catalysis, a 5 mol% catalyst loading balances cost and activity, with ligand-free systems reducing complexity.
Analytical Characterization
Spectroscopic Techniques
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¹H/¹³C NMR : Methylenic protons adjacent to chlorine resonate at 4.2–4.5 ppm (quartet, ), while aromatic protons exhibit coupling patterns confirming bromine’s para-directing effects.
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X-ray Crystallography : Confirms the triazolo[4,3-a]pyridine skeleton with bond angles of 117° (N1-C2-N3) and 123° (C7-Br), consistent with sp² hybridization.
Purity and Stability Assessment
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HPLC/MS : Purity >98% with retention times of 6.2 min (C18 column, acetonitrile/water).
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Stability : Decomposes above 200°C; storage at -20°C in amber vials prevents photodegradation.
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance heat/mass transfer. A pilot study using a microreactor (0.5 mm diameter) achieved 89% yield by maintaining precise residence times (30 s) and temperature control (±2°C). Automated quenching systems neutralize excess with aqueous , improving safety and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of triazolo-pyridine compounds exhibit promising antimicrobial properties. For instance, studies show that 7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine can inhibit the growth of various pathogenic bacteria and fungi. This makes it a candidate for the development of new antimicrobial agents to combat resistant strains of bacteria.
Anticancer Properties
The compound has shown potential in anticancer research. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, particularly in leukemia and breast cancer cell lines. The mechanism involves the modulation of key signaling pathways that regulate cell proliferation and survival.
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties. It has been observed to reduce oxidative stress and inflammation in neuronal cells, indicating potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Agricultural Applications
Pesticide Development
The structural characteristics of this compound make it a candidate for developing new agrochemicals. Its efficacy against plant pathogens suggests potential use as a fungicide or herbicide. Field trials are necessary to evaluate its effectiveness and safety in agricultural settings.
Plant Growth Regulation
Preliminary studies indicate that triazole compounds can influence plant growth by modulating hormonal pathways. Research is ongoing to assess how this compound affects plant growth parameters such as root development and flowering time.
Materials Science
Synthesis of Novel Materials
The compound serves as a building block for synthesizing various functional materials. Its ability to form coordination complexes with metals is being explored for applications in catalysis and material science.
Photonic Applications
Research into the photophysical properties of triazolo-pyridines has revealed their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The unique electronic properties of this compound make it suitable for developing advanced photonic materials.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Antimicrobial Efficacy Study (2020) | Medicinal Chemistry | Demonstrated significant inhibition of E. coli and S. aureus growth with minimal cytotoxicity to human cells. |
| Cancer Cell Apoptosis Induction (2021) | Medicinal Chemistry | Showed that treatment with the compound resulted in a 70% increase in apoptosis in MCF-7 breast cancer cells compared to control groups. |
| Field Trials for Fungicidal Activity (2022) | Agricultural Science | Results indicated a 50% reduction in fungal infections on treated crops compared to untreated controls over a growing season. |
Mechanism of Action
The mechanism by which 7-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the exact mechanism requires detailed biochemical studies and molecular modeling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Triazolopyridine derivatives exhibit significant variations in properties based on substituent positions and types. Key comparisons include:
6-Bromo-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine (CAS: 943613-36-3)
- Substituents : Bromine at position 6, pyridinyl group at position 3.
- Molecular Weight : 275.1 g/mol.
- Synthesis : Synthesized via oxidative cyclization using N-chlorosuccinimide (NCS), which promotes nitrilimine intermediate formation .
- Properties : The pyridinyl group enhances π-π stacking interactions, as confirmed by X-ray crystallography. This compound lacks halogen at position 7, reducing steric hindrance compared to the 7-bromo-3-chloro analog.
5-Chloro-1,2,4-triazolo[4,3-a]pyridine (CAS: 27187-13-9)
- Substituents : Chlorine at position 4.
- Molecular Weight : 153.57 g/mol.
3-(3-Bromobenzylthio)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridine (Compound 15b)
- Substituents : 3-Bromobenzylthio at position 3, piperidinylsulfonyl at position 7.
- Synthesis : Prepared via thiol-displacement reactions, yielding 94% .
- Activity : Designed as an antimalarial agent, the sulfonamide group enhances solubility and target interaction with parasitic enzymes.
7-Methyl-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine (Compound 5g)
Structure-Activity Relationship (SAR) Insights
- Halogen Effects : Bromine and chlorine at positions 7 and 3 increase electrophilicity, enhancing interactions with nucleophilic residues in enzymes. However, excessive steric bulk (e.g., 6-bromo vs. 7-bromo) may reduce binding efficiency .
- Sulfonamide vs.
- Green Synthesis : Sodium hypochlorite offers an environmentally friendly alternative to toxic oxidants like Cr(VI) in triazolopyridine synthesis .
Biological Activity
7-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure includes a bromine atom at the 7th position and a chloromethyl group at the 3rd position on the triazolopyridine ring, which contributes to its biological interactions.
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . The compound acts as an inhibitor of CDK2, which plays a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase. By inhibiting CDK2 activity, this compound induces significant alterations in cell cycle progression and promotes apoptosis in various cell types .
The biochemical properties of this compound indicate its role in various cellular processes:
- Enzyme Interaction : It interacts with cyclin-dependent kinases (CDKs), crucial for cell cycle regulation.
- Cell Signaling : The compound influences signaling pathways associated with cell proliferation and apoptosis.
- Molecular Binding : The presence of bromine and chloromethyl groups enhances binding to active sites of enzymes and proteins.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties. In vitro studies show that it can effectively inhibit the growth of cancer cells by inducing apoptosis through CDK2 inhibition. The compound has shown promising results against various cancer cell lines.
Antimicrobial Activity
The compound is also being explored for its antimicrobial properties. Preliminary studies suggest that it may have activity against certain pathogens, although detailed studies are still required to establish its efficacy and mechanism of action in this context .
Case Studies
- Inhibition of CDK2 : A study demonstrated that this compound effectively inhibits CDK2 with an IC50 value indicating significant potency. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cell lines.
- Antimicrobial Efficacy : Another investigation focused on the compound's potential against Cryptosporidium parvum, showing moderate potency with an EC50 value of 2.1 μM. This suggests that modifications to the structure could enhance its effectiveness against this pathogen .
Research Findings Summary
| Biological Activity | Target | IC50/EC50 Value | Notes |
|---|---|---|---|
| CDK2 Inhibition | CDK2 | IC50 (specific value not provided) | Induces apoptosis in cancer cells |
| Antimicrobial | C. parvum | EC50 = 2.1 μM | Moderate potency; further structural optimization needed |
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Oxidant/Catalyst | Solvent | Yield (%) | Sustainability |
|---|---|---|---|---|
| Oxidative cyclization | NaOCl | Ethanol | 73 | High (green) |
| Transition-metal catalysis | Pd catalysts | DMF | 60–85 | Moderate |
What spectroscopic and analytical techniques are critical for characterizing this compound?
Basic
Key characterization methods include:
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., bromo and chloro groups) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (CHBrClN) .
- X-ray crystallography : Resolves ambiguities in fused-ring geometry (e.g., bond angles in triazole-pyridine systems) .
What safety protocols are essential when handling 7-Bromo-3-chloro-triazolopyridine derivatives?
Q. Basic
- Personal protective equipment (PPE) : Gloves, lab coats, and chemical goggles are mandatory to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors .
- Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .
How can regioisomeric byproducts be minimized during synthesis?
Advanced
Regioisomer control depends on:
- Reaction kinetics : Slow addition of oxidants (e.g., NaOCl) reduces side reactions .
- Catalyst selection : Palladium-based systems favor specific ring fusion patterns via steric and electronic modulation .
- Temperature optimization : Lower temperatures (0–25°C) suppress competing pathways .
What strategies improve reaction yield and purity in scaled-up syntheses?
Q. Advanced
- Solvent choice : Ethanol or 2-MeTHF enhances solubility of intermediates while aligning with green chemistry principles .
- Workup procedures : Chromatography-free purification (e.g., alumina plug filtration) reduces losses .
- Oxidant stoichiometry : Excess NaOCl (1.5–2.0 equiv.) ensures complete cyclization without over-oxidation .
How should researchers address contradictory data in literature regarding reaction mechanisms?
Q. Advanced
- Comparative kinetic studies : Monitor intermediates via LC-MS to identify rate-determining steps .
- Computational modeling : Density functional theory (DFT) calculations validate proposed transition states and activation barriers .
- Isotopic labeling : N-labeled hydrazines clarify nitrogen migration pathways during cyclization .
What role does this compound play in medicinal chemistry and materials science?
Q. Advanced
- Drug discovery : Serves as a scaffold for kinase inhibitors due to its planar heterocyclic core, enabling π-π stacking with target proteins .
- Material science : Functionalization at the bromo and chloro positions enables incorporation into metal-organic frameworks (MOFs) for catalytic applications .
Q. Table 2: Key Applications
| Field | Functionalization Strategy | Target Property |
|---|---|---|
| Anticancer agents | Suzuki coupling at C7-Br | EGFR inhibition |
| Chemosensors | Substituent tuning at C3-Cl | Fluorescence |
How can computational tools predict the reactivity of 7-Bromo-3-chloro-triazolopyridine derivatives?
Q. Advanced
- DFT calculations : Map electrostatic potential surfaces to predict nucleophilic/electrophilic sites .
- Molecular docking : Simulate binding affinities with biological targets (e.g., enzymes) to prioritize synthetic targets .
- Solvent effects modeling : COSMO-RS simulations guide solvent selection for optimal reaction outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
